(3-(2-氯苯基)-5-甲基异恶唑-4-基)(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

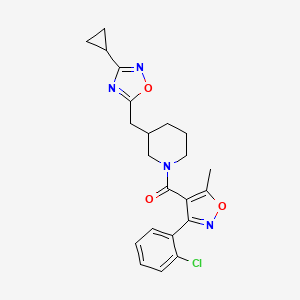

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.

BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物磁共振

该化合物被列入生物磁共振库中具有生物学意义的小分子 。它可用于涉及磁共振成像 (MRI) 或核磁共振 (NMR) 光谱学的研究。这些技术广泛应用于结构生物学和药物化学中,用于研究分子结构和动力学。

药物发现

该化合物的结构表明其在药物发现方面具有潜在的应用 。它包含几种在药物化合物中常见的官能团和结构基序。例如,哌啶环是许多药物中的常见特征,而氯苯基的存在可能表明其对某些类型的疾病具有潜在的活性。

单酰基甘油脂肪酶 (MAGL) 抑制剂

该化合物是哌嗪的衍生物,已被鉴定为单酰基甘油脂肪酶 (MAGL) 的潜在抑制剂 。MAGL 是一种酶,在内源性大麻素 2-花生四烯酰基甘油 (2-AG) 的水解中起着至关重要的作用,这种酶的抑制剂在各种疾病(包括神经炎症性疾病、癌症和疼痛)中具有潜在的治疗应用。

神经药理学

鉴于其作为 MAGL 抑制剂的潜在作用,该化合物可能在神经药理学中有所应用 。通过调节大脑中 2-AG 的水平,它可以影响各种神经过程,并可能用于治疗焦虑、抑郁和神经退行性疾病等疾病。

抗炎剂

MAGL 的抑制导致 2-AG 水平升高,而 2-AG 具有抗炎特性。 因此,该化合物可能潜在地用于开发新型抗炎剂 .

癌症研究

MAGL 参与了癌症的发病机制,特别是在侵袭性癌症中。 因此,像这种化合物一样的 MAGL 抑制剂可能在癌症研究和治疗中具有潜在的应用 .

生物活性

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibits a range of biological activities due to its unique structural features. This article synthesizes available research findings on its biological activity, including potential therapeutic applications and mechanisms of action.

Structural Overview

The compound consists of two significant moieties:

- Isosaxazole Ring : The 5-methylisoxazole component is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

- Piperidine and Oxadiazole Linkage : The piperidine ring is often associated with neuropharmacological effects, while the oxadiazole moiety contributes to anticancer and antimicrobial activities.

1. Anticancer Activity

Research indicates that derivatives of isoxazoles and oxadiazoles possess significant anticancer properties. For example, 1,2,4-oxadiazole derivatives have shown inhibitory effects on various cancer cell lines, including colon adenocarcinoma (CaCo-2) and human cervical cancer (HeLa) cells . The specific compound may exhibit similar effects due to the presence of these functional groups.

Table 1: Anticancer Activity of Related Compounds

2. Antimicrobial Activity

The compound's piperidine structure suggests potential antimicrobial properties. Studies have shown that piperidine derivatives can inhibit the growth of various bacteria and fungi. For instance, some derivatives have demonstrated efficacy against Candida albicans and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 3.125 to 100 mg/mL .

3. Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Isoxazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. Enzyme inhibition studies reveal that compounds with similar structures can significantly affect enzyme kinetics .

Table 2: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | Inhibition Type | Reference |

|---|---|---|---|

| Isoxazole Derivative | Acetylcholinesterase | Competitive | |

| Piperidine Derivative | Urease | Non-competitive |

Case Study 1: Anticancer Efficacy

A study conducted on a series of 1,2,4-oxadiazole derivatives found that modifications in the piperidine ring significantly enhanced cytotoxicity against cancer cell lines. The presence of halogen substituents was particularly noted for increasing potency against breast and lung cancers .

Case Study 2: Antimicrobial Properties

In a comparative analysis of various piperidine derivatives, one compound demonstrated superior activity against C. albicans , highlighting the importance of structural modifications in enhancing biological efficacy .

属性

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c1-13-19(20(25-29-13)16-6-2-3-7-17(16)23)22(28)27-10-4-5-14(12-27)11-18-24-21(26-30-18)15-8-9-15/h2-3,6-7,14-15H,4-5,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPUBXUIRIVYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。